2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NS/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMCQSYGJVJXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361051 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156215-39-3 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial Schiff base formation between the aldehyde and amine, followed by intramolecular cyclization with the thiol group. Catalytic amounts of acetic acid or p-toluenesulfonic acid (p-TsOH) accelerate the process, with yields reaching 68–75% under reflux conditions in ethanol. Key variables include:
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Temperature : Optimal cyclization occurs at 80–100°C, balancing reaction rate and side-product formation.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol minimizes byproducts.
Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)benzaldehyde | p-TsOH | Ethanol | 80 | 68 | |
| 2-Mercaptoaniline | Acetic acid | DMF | 100 | 75 |
Oxidative Cyclization Using Potassium Persulfate (K₂S₂O₈)
A one-pot oxidative method, adapted from patent literature, employs K₂S₂O₈ as an oxidizing agent to couple 2-mercaptobenzothiazole with 2-(trifluoromethyl)benzylamine. This strategy avoids isolation of intermediates, improving efficiency.
Procedure and Scalability
In a typical protocol:
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Reactants : 2-Mercaptobenzothiazole (1.0 equiv), 2-(trifluoromethyl)benzylamine (1.2 equiv), K₂S₂O₈ (2.0 equiv), and potassium tert-butoxide (KOtBu, 1.5 equiv) are combined in dimethyl sulfoxide (DMSO)/H₂O (3:1 v/v).
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Conditions : The mixture is heated at 100°C for 8 hours, followed by solvent removal and recrystallization from ethanol.
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Yield : 70–78% with >95% purity by HPLC.
Mechanistic Insight : K₂S₂O₈ facilitates single-electron oxidation of the thiol group, generating a thiyl radical that initiates coupling. The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated strategies enable modular synthesis by coupling preformed benzothiazole halides with trifluoromethylphenyl boronic acids. This method is advantageous for introducing diverse substituents.
Catalytic Systems and Substrate Scope
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Catalysts : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with triphenylphosphine (PPh₃) as a ligand.
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Solvents : Tetrahydrofuran (THF) or 1,4-dioxane under inert atmospheres.
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Base : Triethylamine (Et₃N) or K₂CO₃ to neutralize HX byproducts.
Example Protocol :
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Step 1 : 2-Bromobenzothiazole (1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.5 equiv), PdCl₂(PPh₃)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in THF/H₂O (10:1) are stirred at 60°C for 12 hours.
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Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate 4:1) affords the product in 65% yield.
Table 2: Cross-Coupling Optimization Data
| Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 2-(Trifluoromethyl)phenyl | 5 | 65 |
| 3-(Trifluoromethyl)phenyl | 5 | 58 |
Cyclization of Thiourea Intermediates
Thiourea intermediates, derived from 2-(trifluoromethyl)aniline and carbon disulfide (CS₂), undergo oxidative cyclization to form the benzothiazole core.
Synthetic Pathway
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Thiourea Formation : 2-(Trifluoromethyl)aniline reacts with CS₂ in pyridine at 0–5°C, yielding N-(2-(trifluoromethyl)phenyl)thiourea.
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Oxidation : Treatment with iodine in ethanol induces cyclization, forming 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole.
Critical Parameters :
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Oxidant Choice : Iodine or H₂O₂ in acetic acid provides optimal results (yields: 60–72%).
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Temperature Control : Low temperatures (−10°C to 0°C) suppress over-oxidation to sulfones.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for benzothiazole formation. A representative protocol involves:
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Reactants : 2-Mercaptoaniline (1.0 equiv), 2-(trifluoromethyl)benzoyl chloride (1.1 equiv).
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Conditions : Microwave irradiation at 150°C for 15 minutes in DMF.
Advantages :
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Efficiency : 5–10x faster than conventional heating.
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Selectivity : Reduced decomposition of acid-sensitive trifluoromethyl groups.
Chemical Reactions Analysis
Common Reaction Conditions:
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Reagents:
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2-Mercaptobenzothiazole
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2-(Trifluoromethyl)aniline
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Solvents:
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Acetic acid
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Dioxane
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Catalysts:
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Nickel-based catalysts (for improved efficiency)
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The typical reaction mechanism involves nucleophilic attack by the thiol group of 2-mercaptobenzothiazole on the electrophilic carbon of the trifluoromethyl-substituted phenyl ring.
Chemical Reactions Involving 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole
This compound exhibits a range of chemical reactivity due to the electron-withdrawing nature of the trifluoromethyl group, which enhances its electrophilicity in substitution reactions.
Key Chemical Reactions:
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Substitution Reactions:
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The trifluoromethyl group can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
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Oxidation Reactions:
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The compound can be oxidized using strong oxidizing agents, leading to various derivatives that may exhibit altered biological activities or improved stability.
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Reductive Reactions:
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Reduction processes can modify the benzothiazole structure, potentially enhancing its pharmacological properties.
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Biological Activity:
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Antimicrobial Properties:
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Compounds similar in structure have demonstrated significant antimicrobial activity against various pathogens.
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Anticancer Activity:
Research Findings:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules with unique properties, facilitating the creation of new materials and compounds .
- Reactivity : The compound can undergo various chemical reactions, including oxidation and nucleophilic substitutions, making it suitable for synthetic applications in medicinal chemistry .
Biology
- Biological Activity : Research has shown that this compound exhibits significant antibacterial and antifungal properties. It has been evaluated against various microbial strains, indicating its potential as a new antimicrobial agent .
- Trypanocidal Activity : A study highlighted its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated notable trypanocidal activity through mechanisms involving enzyme inhibition and disruption of cellular processes .
Medicine
- Drug Development : The compound is being explored for its potential use in drug development due to its ability to interact with specific biological targets. Its inhibitory effects on certain enzymes, such as kinases, suggest that it may serve as a therapeutic agent in treating various diseases, including cancer .
- Anticancer Properties : Recent studies have investigated its antiproliferative effects on cancer cell lines, showing promising results in inhibiting cell growth and viability across multiple cancer types .
Industry
- Agrochemicals : The compound is also being utilized in the production of agrochemicals, where its biological activity can be leveraged to develop effective pesticides or herbicides .
- Material Science : Its unique chemical properties make it an attractive candidate for developing new materials with specific functionalities in industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
Table 1: Key Structural and Electronic Comparisons
- Electronic Effects :
- The -CF₃ group is strongly electron-withdrawing, reducing electron density on the benzothiazole core, which can enhance binding to electron-rich biological targets .
- Halogen substituents (Cl, F) introduce additional electron-withdrawing effects, while methoxy groups (-OCH₃) increase electron density, altering solubility and reactivity .
- The selenyl group (SePh) in provides polarizability and redox activity, distinct from sulfur-based analogs .
Biological Activity
2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzothiazole core substituted with a trifluoromethylphenyl group. The synthesis of benzothiazole derivatives typically involves methods such as condensation reactions and cyclization techniques. Recent advances have focused on optimizing synthetic pathways to enhance yield and biological activity .
Antiproliferative Effects
Research has demonstrated that benzothiazole derivatives, including 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole, exhibit significant antiproliferative activity across various cancer cell lines. A study evaluated a library of phenylacetamide derivatives containing the benzothiazole nucleus and reported marked reductions in cell viability at low micromolar concentrations in paraganglioma and pancreatic cancer cell lines .
Table 1: IC50 Values of Selected Benzothiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2b | 12.44 | AsPC-1 |
| 4l | 7.66 | BxPC-3 |
| 4d | 8.97 | Capan-2 |
| 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole | TBD | TBD |
The antiproliferative activity of benzothiazole derivatives is attributed to several mechanisms:
- PPARα Antagonism : Some derivatives act as antagonists to Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is involved in regulating cellular proliferation and differentiation .
- Inhibition of Signaling Pathways : Studies indicate that certain compounds inhibit key signaling pathways such as AKT and ERK, which are critical for cancer cell survival and proliferation .
- Induction of Apoptosis : Compounds have been shown to promote apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic factors .
Study 1: Antiproliferative Activity in Pancreatic Cancer
A study synthesized various benzothiazole derivatives and evaluated their effects on pancreatic cancer cell lines. The results indicated that compound 4l exhibited superior antiproliferative effects compared to other tested compounds, with a notable synergistic effect when combined with gemcitabine, a standard chemotherapy agent .
Study 2: Dual Action Against Inflammation and Cancer
Another investigation focused on the dual action of benzothiazole derivatives against inflammation and cancer. The active compound demonstrated significant inhibition of inflammatory cytokines (IL-6 and TNF-α) while also reducing cancer cell proliferation . This dual action positions these compounds as promising candidates for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole, and how is purity validated?
- Methodology : Multi-step synthesis typically involves cyclocondensation of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic or catalytic conditions. For example, Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate formylation or cyclization steps . Reaction conditions (solvent, temperature, catalyst) significantly impact yield. Post-synthesis, purity is validated via:
- Elemental analysis (C, H, N, S content) .
- Spectroscopic techniques : ¹H/¹³C NMR for structural confirmation, IR for functional group identification .
- Chromatography : HPLC or TLC to confirm absence of byproducts .
Q. How are preliminary biological activities (e.g., antimicrobial, antitumor) assessed for this compound?
- Methodology :
- Antimicrobial assays : Disk diffusion or broth microdilution against S. aureus, E. coli, and C. albicans (MIC values reported in µg/mL) .
- Antitumor screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Controls : Reference drugs (e.g., 5-fluorouracil for antitumor, ciprofloxacin for antimicrobial) ensure assay validity .
Advanced Research Questions
Q. What strategies are employed to elucidate the mechanism of action in pharmacological studies?
- Methodology :
- Molecular docking : To predict binding interactions with targets like DNA topoisomerases or kinases (e.g., using AutoDock Vina) .
- Enzyme inhibition assays : Measure activity of enzymes like HIV-1 protease or COX-2 in the presence of the compound .
- Flow cytometry : Assess apoptosis induction via Annexin V/PI staining .
Q. How can computational modeling (e.g., QSAR, DFT) optimize this compound’s bioactivity?
- Methodology :
- Group-based QSAR (GQSAR) : Fragments (e.g., trifluoromethyl, benzothiazole core) are analyzed for hydrophobicity and steric contributions to anticancer activity .
- DFT/TD-DFT : Predict electronic properties (HOMO-LUMO gaps) and photostability using B3LYP/6-311++G(d,p) basis sets .
Q. How do structural modifications influence activity in SAR studies?
- Methodology :
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring .
- Bioisosteric replacement : Replace trifluoromethyl with -CF₂CF₃ to study metabolic stability .
Q. How are contradictions in biological data resolved (e.g., variable IC₅₀ across studies)?
- Methodology :
- Assay standardization : Validate cell line viability (e.g., passage number, culture medium) and compound solubility (DMSO concentration ≤1%) .
- Orthogonal assays : Confirm cytotoxicity via trypan blue exclusion alongside MTT .
- Batch analysis : Check purity via LC-MS to rule out degradation artifacts .
Q. What techniques characterize photophysical properties for fluorescence-based applications?
- Methodology :
- Suzuki cross-coupling : Attach fluorophores (e.g., biphenyl) to the benzothiazole core .
- UV-Vis and fluorescence spectroscopy : Measure λmax (absorption/emission) and quantum yield in solvents like DMSO .
Q. What in vitro/in vivo models assess toxicity and safety profiles?
- Methodology :
- In vitro : HepG2 cells for hepatotoxicity screening; hemolysis assay for blood compatibility .
- In vivo : Acute toxicity in rodents (LD₅₀ determination) and histopathological analysis .
- Safety data : Follow JIS Z 7253:2019 guidelines for handling (e.g., PPE, first-aid measures for inhalation/ingestion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
